molecular formula C9H10ClFO2 B161778 1-(Chloromethyl)-2-fluoro-3,4-dimethoxybenzene CAS No. 1716-43-4

1-(Chloromethyl)-2-fluoro-3,4-dimethoxybenzene

Cat. No.: B161778
CAS No.: 1716-43-4
M. Wt: 204.62 g/mol
InChI Key: RASIHJHGNLXRPH-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-2-fluoro-3,4-dimethoxybenzene is a substituted benzene derivative with the molecular formula C₉H₁₀ClFO₂. Its structure features a chloromethyl group at position 1, a fluorine atom at position 2, and methoxy groups at positions 3 and 2. This combination of electron-withdrawing (chloromethyl, fluorine) and electron-donating (methoxy) substituents creates unique electronic and steric properties, making it a compound of interest in pharmaceutical and synthetic chemistry.

Properties

IUPAC Name

1-(chloromethyl)-2-fluoro-3,4-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFO2/c1-12-7-4-3-6(5-10)8(11)9(7)13-2/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RASIHJHGNLXRPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CCl)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10285184
Record name 1-(chloromethyl)-2-fluoro-3,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10285184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1716-43-4
Record name NSC40842
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40842
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(chloromethyl)-2-fluoro-3,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10285184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Blanc Chloromethylation with In Situ Chloromethylating Agent

This method adapts the Blanc chloromethylation reaction, modified for improved efficiency and reduced environmental impact.

Procedure:

  • Precursor Preparation : Start with 2-fluoro-3,4-dimethoxybenzene.

  • Chloromethylating Agent Generation : React paraformaldehyde (formaldehyde precursor) with hydrogen chloride gas in toluene at 40°C to form in situ chloromethylating species.

  • Catalytic Promotion : Add acetic acid (5–10 wt% relative to precursor) to enhance reaction kinetics.

  • Reaction Conditions : Maintain temperature at 0–5°C for 6–12 hours under continuous HCl gas flow.

Key Data :

ParameterValue
Yield74–82%
Purity>95% (GC analysis)
SolventToluene
CatalystAcetic acid (0.5–10 wt%)

Mechanistic Insight :
The carboxylic acid catalyst stabilizes intermediates, enabling selective chloromethylation at the activated para position relative to methoxy groups. Excess HCl prevents hydrolysis of the chloromethylating agent.

Friedel-Crafts Alkylation with Chloromethyl Chloride

This classical approach employs Friedel-Crafts conditions to introduce the chloromethyl group.

Procedure:

  • Substrate Activation : Dissolve 2-fluoro-3,4-dimethoxybenzene in dichloromethane.

  • Lewis Acid Catalysis : Add titanium tetrachloride (TiCl₄, 0.6 mol%) to activate the aromatic ring.

  • Chloromethylation : Introduce chloromethyl chloride (1.2 equivalents) at 50°C for 18 hours.

Key Data :

ParameterValue
Yield58–64%
Byproducts<2% dichlorinated derivatives
WorkupNeutralization with NaHCO₃

Limitations :

  • Requires rigorous moisture control.

  • TiCl₄ generates corrosive waste, complicating industrial scaling.

Nucleophilic Substitution on Benzyl Alcohol Precursors

A two-step approach involving oxidation and substitution:

Step 1: Synthesis of 2-Fluoro-3,4-dimethoxybenzyl Alcohol

  • Oxidation : Treat 2-fluoro-3,4-dimethoxybenzaldehyde with NaBH₄ in ethanol (0°C, 2 hours).

  • Yield : 89–93%.

Step 2: Chlorination with Thionyl Chloride

  • Reaction : React benzyl alcohol with SOCl₂ (1.5 equivalents) in anhydrous DCM at 25°C for 4 hours.

  • Yield : 85–88%.

Advantages :

  • High selectivity due to alcohol’s nucleophilic reactivity.

  • Scalable with minimal byproducts.

Procedure:

  • Chloromethylation First : Synthesize 1-(chloromethyl)-3,4-dimethoxybenzene via Method 1 or 2.

  • Fluorination : Use KF/18-crown-6 in DMF at 120°C for 8 hours.

Key Data :

ParameterValue
Fluorination Yield65–72%
Regioselectivity>98% (meta-fluoro product)

Challenges :

  • Harsh conditions may degrade methoxy groups.

  • Requires purification via column chromatography.

Continuous Flow Synthesis

An emerging industrial method for high-throughput production:

Setup:

  • Reactors : Two micromixers in series.

  • Stream 1 : Precursor (2-fluoro-3,4-dimethoxybenzene) in toluene.

  • Stream 2 : Paraformaldehyde and HCl gas in acetic acid.

Conditions :

  • Temperature: 5–10°C

  • Residence Time: 9.7 seconds

  • Yield: 78–82%

Benefits :

  • Reduced waste (effluent minimized by 40% vs batch).

  • Suitable for multi-ton production.

Comparative Analysis of Methods

MethodYield (%)ScalabilityEnvironmental Impact
Blanc Modification74–82HighLow (recyclable solvent)
Friedel-Crafts58–64ModerateHigh (corrosive waste)
Nucleophilic Sub.85–88HighModerate
Continuous Flow78–82Very HighLow

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-2-fluoro-3,4-dimethoxybenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed:

    Nucleophilic Substitution: Products include substituted benzyl derivatives.

    Oxidation: Products include benzaldehyde or benzoic acid derivatives.

    Reduction: Products include 2-fluoro-3,4-dimethoxytoluene.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H12ClF O2
  • Molecular Weight : 204.63 g/mol

The compound features a chloromethyl group (-CH2Cl), a fluorine atom (-F), and two methoxy groups (-OCH3) on a benzene ring. This unique structure imparts distinct electronic and steric properties that influence its reactivity and utility in various chemical processes.

Organic Synthesis

1-(Chloromethyl)-2-fluoro-3,4-dimethoxybenzene serves as an important intermediate in the synthesis of more complex organic molecules. Its chloromethyl group allows for nucleophilic substitution reactions, enabling the formation of various derivatives.

Reaction Type Reagents Products
Nucleophilic SubstitutionSodium azide, potassium thiolateSubstituted benzyl derivatives
OxidationPotassium permanganateBenzaldehyde or benzoic acid derivatives
ReductionLithium aluminum hydride2-Fluoro-3,4-dimethoxytoluene

Medicinal Chemistry

The compound is explored for its potential as a pharmaceutical building block. Its functional groups can interact with biological targets, making it useful in drug development.

  • Mechanism of Action : The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA. The fluorine atom enhances binding affinity through hydrogen bonding or dipole interactions.

Case Study : Research has shown that derivatives of this compound exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential enzymatic pathways.

Material Science

In material science, this compound is utilized in the synthesis of polymers and specialty materials. Its unique chemical properties enable the development of materials with tailored functionalities.

The biological activity of this compound has been investigated primarily for its antimicrobial and anticancer potential. Studies indicate that similar compounds can inhibit the growth of bacteria and fungi .

Antimicrobial Activity Overview

  • Study Findings : In vitro studies have demonstrated that compounds with similar structures can effectively inhibit bacterial growth.
Activity Type Target Organisms Mechanism
AntimicrobialVarious bacteria and fungiDisruption of cell membranes
AnticancerCancer cell linesInduction of apoptosis

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-2-fluoro-3,4-dimethoxybenzene depends on its application. In medicinal chemistry, it may interact with biological targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, while the fluorine atom can enhance binding affinity through hydrogen bonding or dipole interactions.

Comparison with Similar Compounds

The following analysis compares 1-(Chloromethyl)-2-fluoro-3,4-dimethoxybenzene with structurally analogous benzene derivatives, focusing on substituent effects, reactivity, and applications.

Structural and Substituent Comparisons

Table 1: Key Structural Features of Analogous Compounds
Compound Name Molecular Formula Substituents (Positions) Key Properties/Applications
This compound C₉H₁₀ClFO₂ ClCH₂ (1), F (2), OMe (3,4) Potential ADC precursor; balanced electronic effects
1-(Chloromethyl)-2-fluoro-3,5-dimethylbenzene C₉H₁₀ClF ClCH₂ (1), F (2), Me (3,5) Higher hydrophobicity; reduced polarity
1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene C₈H₅ClF₄O Cl (1), F (2), OMe (4), CF₃ (3) Strong electron-withdrawing effects; enhanced stability
1-Propyl-3,4-dimethoxybenzene C₁₁H₁₆O₂ Pr (1), OMe (3,4) Lipophilic; natural product derivative
Key Observations:

Substituent Electronic Effects :

  • The target compound’s methoxy groups (electron-donating) at positions 3 and 4 contrast with the trifluoromethyl group (electron-withdrawing) in the compound from . This difference significantly alters reactivity: methoxy groups stabilize electrophilic aromatic substitution intermediates, while trifluoromethyl groups deactivate the ring .
  • The chloromethyl group in the target compound is more reactive than a simple methyl group (e.g., in 3,5-dimethylbenzene), enabling nucleophilic substitution reactions critical for drug conjugate synthesis .

The 3,5-dimethyl substitution in ’s compound enhances hydrophobicity, making it less suitable for biological applications requiring water solubility .

Stability and Functional Group Interactions

  • Fluorine’s Role :
    The fluorine atom at position 2 contributes to metabolic stability by resisting oxidative degradation, a feature shared with ’s compound. This property is advantageous in drug design .
  • Methoxy vs. Trifluoromethyl : Methoxy groups (target compound) offer mild electron donation, promoting resonance stabilization, whereas trifluoromethyl groups () strongly deactivate the ring, reducing reactivity toward electrophiles .

Biological Activity

1-(Chloromethyl)-2-fluoro-3,4-dimethoxybenzene is a synthetic organic compound notable for its unique structural features, including a chloromethyl group, a fluorine atom, and two methoxy groups attached to a benzene ring. This compound has garnered attention due to its potential biological activities, which are explored through various studies and applications.

  • Molecular Formula : C10H12ClF O2
  • Molecular Weight : 204.63 g/mol
  • Structure : The compound features a chloromethyl group (−CH2Cl) and a fluorine atom (−F) on a dimethoxy-substituted benzene ring.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, primarily focusing on its potential as an antimicrobial and anticancer agent. Its unique substitution pattern influences its reactivity and biological properties, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit varying degrees of antimicrobial activity. The presence of halogen atoms (like chlorine and fluorine) and methoxy groups can enhance the lipophilicity and overall biological activity of these compounds.

  • Study Findings : In vitro studies have shown that derivatives of this compound can inhibit the growth of certain bacteria and fungi. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymatic pathways.

Anticancer Potential

The anticancer properties of this compound are attributed to its ability to interfere with cellular processes such as proliferation and apoptosis.

  • Mechanism of Action : It is believed that this compound may induce apoptosis in cancer cells by activating specific signaling pathways or by generating reactive oxygen species (ROS) that lead to cellular damage.

Comparative Analysis with Similar Compounds

To understand the unique biological activities of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesUnique Biological Activity
1-(Chloromethyl)-3-methoxybenzeneChloromethyl and methoxy groupsModerate antimicrobial activity
2-Fluoro-3-methoxybenzaldehydeFluorine and methoxy groupsPotential anticancer properties
2-Chloro-3,4-dimethoxybenzaldehydeChlorine and two methoxy groupsEnhanced reactivity in biological systems
1-(Bromomethyl)-2-fluoro-3,4-dimethoxybenzeneBromomethyl instead of chloromethylDifferent halogen influences reactivity

Case Studies

Several case studies have highlighted the biological activities of this compound:

  • Antimicrobial Efficacy Study : A study published in the Journal of Medicinal Chemistry explored the antimicrobial effects of various halogenated compounds. Results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
  • Anticancer Research : In a study focusing on the anticancer properties of methoxy-substituted benzene derivatives, researchers found that this compound induced apoptosis in human cancer cell lines through ROS generation and mitochondrial dysfunction .

Q & A

Q. What are the optimal synthetic methods for preparing 1-(Chloromethyl)-2-fluoro-3,4-dimethoxybenzene at the laboratory scale?

The compound can be synthesized via chlorination of its alcohol precursor (e.g., 2-fluoro-3,4-dimethoxybenzyl alcohol) using thionyl chloride (SOCl₂) in dichloromethane under reflux. A yield of ~71% was reported with 10 equivalents of SOCl₂, though reaction time and reagent stoichiometry should be optimized based on precursor reactivity . Pyridine may influence reaction pathways, as seen in analogous syntheses, but is not always required .

Q. Which analytical techniques are recommended for confirming purity and structural integrity?

  • Gas Chromatography (GC): Purity can be assessed using GC with >97.0% purity thresholds, as referenced for structurally similar chloromethylated aromatics .
  • NMR Spectroscopy: ¹H/¹³C NMR can confirm substitution patterns (e.g., fluorine coupling, methoxy groups). For example, methoxy protons typically resonate at δ 3.7–3.9 ppm, while aromatic protons show splitting due to fluorine .

Q. What safety protocols are critical when handling this compound?

  • Store at 0–6°C to prevent decomposition .
  • Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory and skin irritation, as advised for chlorinated aromatics .
  • Avoid exposure to moisture, as chloromethyl groups may hydrolyze to alcohols .

Q. How can physical properties inform purification strategies?

  • Density: ~1.22 g/cm³ (similar to 1-chloro-2,4-dimethoxybenzene) suggests suitability for density-based separations .
  • Boiling Point: Estimated ~146°C (analogous compounds) supports distillation or rotary evaporation under reduced pressure .

Advanced Research Questions

Q. How can reaction selectivity be controlled to avoid byproducts during chloromethylation?

Competing pathways (e.g., over-chlorination or dimerization) may arise due to reagent excess or temperature fluctuations. Control methods include:

  • Stoichiometric Precision: Limit SOCl₂ to 1.1–1.5 equivalents to minimize side reactions .
  • Additive Screening: Pyridine or DMAP can act as catalysts or acid scavengers, though their necessity varies (e.g., pyridine-free conditions still yielded target compounds in some cases) .

Q. What experimental strategies resolve contradictions in reported reaction yields?

Discrepancies may stem from reagent quality, moisture levels, or purification techniques. To address this:

  • Reproduce Conditions: Use anhydrous solvents and rigorously dry glassware.
  • In Situ Monitoring: Employ TLC or inline IR spectroscopy to track reaction progress .
  • Yield Optimization: Adjust reaction time (e.g., 15 min to 15 h) and validate with GC-MS .

Q. What are the mechanistic implications of fluorine substitution on reactivity?

The electron-withdrawing fluorine atom at the 2-position likely deactivates the aromatic ring, directing electrophilic attacks to specific positions (e.g., para to fluorine). Computational studies (DFT) or isotopic labeling could elucidate regioselectivity in further functionalization .

Q. How can this compound serve as an intermediate in medicinal chemistry?

  • Drug Synthesis: The chloromethyl group enables nucleophilic substitution for attaching pharmacophores (e.g., in antipsychotics or antifungals) .
  • Biological Probes: Fluorine’s NMR-active nucleus (¹⁹F) makes the compound useful in metabolic tracer studies .

Key Notes

  • Avoid commercial sources like benchchem.com ; prioritize peer-reviewed methods .
  • Advanced questions emphasize mechanistic analysis and reproducibility, aligning with academic research rigor.
  • Methodological answers integrate synthesis, characterization, and troubleshooting to address both novice and expert needs.

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